3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl
Overview
Description
“3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C14H12F2O2 . It is also known as 1,1’-Biphenyl, 3,3’-difluoro-4,4’-dimethoxy- .
Molecular Structure Analysis
The molecular weight of “3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl” is 250.24 . The structure of this compound includes two benzene rings linked together with difluoro and dimethoxy groups attached .Physical and Chemical Properties Analysis
The melting point of “3,3’-Difluoro-4,4’-dimethoxy-1,1’-biphenyl” is 152-154 °C, and its boiling point is predicted to be 351.2±42.0 °C . The density is predicted to be 1.185±0.06 g/cm3 . The compound has a molecular weight of 250.24 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials, which include fluorinated components, have been explored for their applications in OLED devices. These materials are of interest due to their near-IR emission properties, which are enhanced by aggregation-induced emission (AIE). This makes them promising candidates for metal-free infrared emitters in OLED technology (Squeo & Pasini, 2020).
Environmental Degradation
Research into the microbial degradation of polyfluoroalkyl chemicals highlights the environmental impact and breakdown of these compounds. Fluorinated chemicals are known for their persistence and potential for bioaccumulation, leading to concerns over their environmental fate and the necessity for monitoring their degradation (Liu & Mejia Avendaño, 2013).
Drug Design
The incorporation of fluorinated substituents, such as the trifluoromethyl group, into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties. This suggests the value of fluorinated groups in enhancing the efficacy and safety profiles of pharmaceuticals (Thomas, 1969).
Environmental Pollution
The presence of fluorinated compounds like PCBs in the environment has been extensively reviewed, highlighting the need for monitoring and understanding their impact on human health and ecosystems. Despite their known toxicity, there is a gap in conclusive evidence linking PCB exposures to adverse health outcomes, which underlines the complexity of assessing the risks associated with these pollutants (Kimbrough, 1995).
Aqueous Media Reactions
The development of fluoroalkylation reactions in aqueous media represents an environmentally friendly approach to incorporating fluorinated groups into target molecules. This area of research is particularly relevant for the synthesis of new fluorinated building blocks for various applications, reflecting a trend towards greener chemical processes (Song et al., 2018).
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUKTXFJTKSLGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599544 | |
Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41860-57-5 | |
Record name | 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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